molecular formula C32H37NO6 B1672384 GSK376501A CAS No. 1010412-80-2

GSK376501A

Cat. No.: B1672384
CAS No.: 1010412-80-2
M. Wt: 531.6 g/mol
InChI Key: OIDYMQICWGYEDR-UHFFFAOYSA-N
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Description

GSK-376501 is a small molecule drug developed by GlaxoSmithKline. It is classified as a peroxisome proliferator-activated receptor gamma partial agonist. This compound has been investigated for its potential use in the treatment and diagnosis of Type 2 Diabetes Mellitus .

Preparation Methods

The synthesis of GSK-376501 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound belongs to the class of indolecarboxylic acids and derivatives, which typically involve the formation of an indole ring followed by functionalization at specific positions .

Chemical Reactions Analysis

GSK-376501 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .

Mechanism of Action

GSK-376501 exerts its effects by acting as a partial agonist of the peroxisome proliferator-activated receptor gamma. This receptor is involved in the regulation of glucose and lipid metabolism. By activating this receptor, GSK-376501 can modulate the expression of genes involved in these metabolic pathways, thereby improving insulin sensitivity and glucose uptake in cells .

Comparison with Similar Compounds

GSK-376501 is unique in its specific activity as a partial agonist of the peroxisome proliferator-activated receptor gamma. Similar compounds include other peroxisome proliferator-activated receptor gamma agonists such as rosiglitazone and pioglitazone. GSK-376501 differs in its partial agonist activity, which may result in a different safety and efficacy profile compared to full agonists .

Similar Compounds

  • Rosiglitazone
  • Pioglitazone
  • Aleglitazar

These compounds share a similar mechanism of action but differ in their specific chemical structures and pharmacological profiles .

Properties

IUPAC Name

1-[[3,5-bis(2-methoxyethoxy)phenyl]methyl]-3-(4-tert-butylphenyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO6/c1-32(2,3)24-12-10-23(11-13-24)29-27-8-6-7-9-28(27)33(30(29)31(34)35)21-22-18-25(38-16-14-36-4)20-26(19-22)39-17-15-37-5/h6-13,18-20H,14-17,21H2,1-5H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDYMQICWGYEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CC4=CC(=CC(=C4)OCCOC)OCCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010412-80-2
Record name GSK-376501
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010412802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-376501
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12654
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-376501
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7511RY999U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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